molecular formula C11H12ClN3O2 B1440987 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 851431-19-1

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1440987
CAS No.: 851431-19-1
M. Wt: 253.68 g/mol
InChI Key: OJDHMQYVZZUCRE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further connected to a carbohydrazide moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological processes, including mood regulation and appetite control. Additionally, this compound has been shown to bind to other neurotransmitter receptors, affecting their activity and leading to various biochemical outcomes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the expression of genes involved in mood regulation and metabolic processes . Furthermore, it has been shown to induce hypophagia in food-deprived and freely feeding rats, indicating its impact on cellular metabolism and energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at the 5-HT2C serotonin receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme activity, and overall cellular function. Additionally, it has been observed to inhibit certain enzymes, further influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . Additionally, its stability in various experimental conditions can affect the reproducibility and reliability of experimental results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse outcomes . For example, in studies involving mice, varying doses of this compound have shown different impacts on gastric emptying and overall gastrointestinal function . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For instance, its interaction with serotonin receptors can influence the metabolic flux and levels of various metabolites involved in neurotransmission and energy balance . Additionally, its metabolism can lead to the formation of active or inactive metabolites, further influencing its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with pyrrolidine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    1-(3-Chlorophenyl)piperazine: A compound used in the study of serotonin receptors.

Uniqueness: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses a pyrrolidine ring connected to a carbohydrazide moiety, making it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDHMQYVZZUCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
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